

Rogaratinib: A Pan-FGFR Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.^{[1][2]} Aberrant activation of this pathway, through gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small-cell lung cancer.^{[1][3][4][5]} Rogaratinib (BAY 1163877) is a potent and selective, orally bioavailable small-molecule pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.^{[3][6][7][8]} This technical guide provides a comprehensive overview of rogaratinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to Rogaratinib

Rogaratinib is a type I ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.^{[6][9]} Its development has been guided by a biomarker-driven approach, focusing on tumors with FGFR mRNA overexpression as a predictive marker for sensitivity.^{[10][11][12]}

Chemical Structure:

- IUPAC Name: 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][6][9][13]triazin-7-yl)methyl)piperazin-2-one[14]
- Molecular Formula: C₂₃H₂₆N₆O₃S[15]
- Molecular Weight: 466.56 g/mol [15]

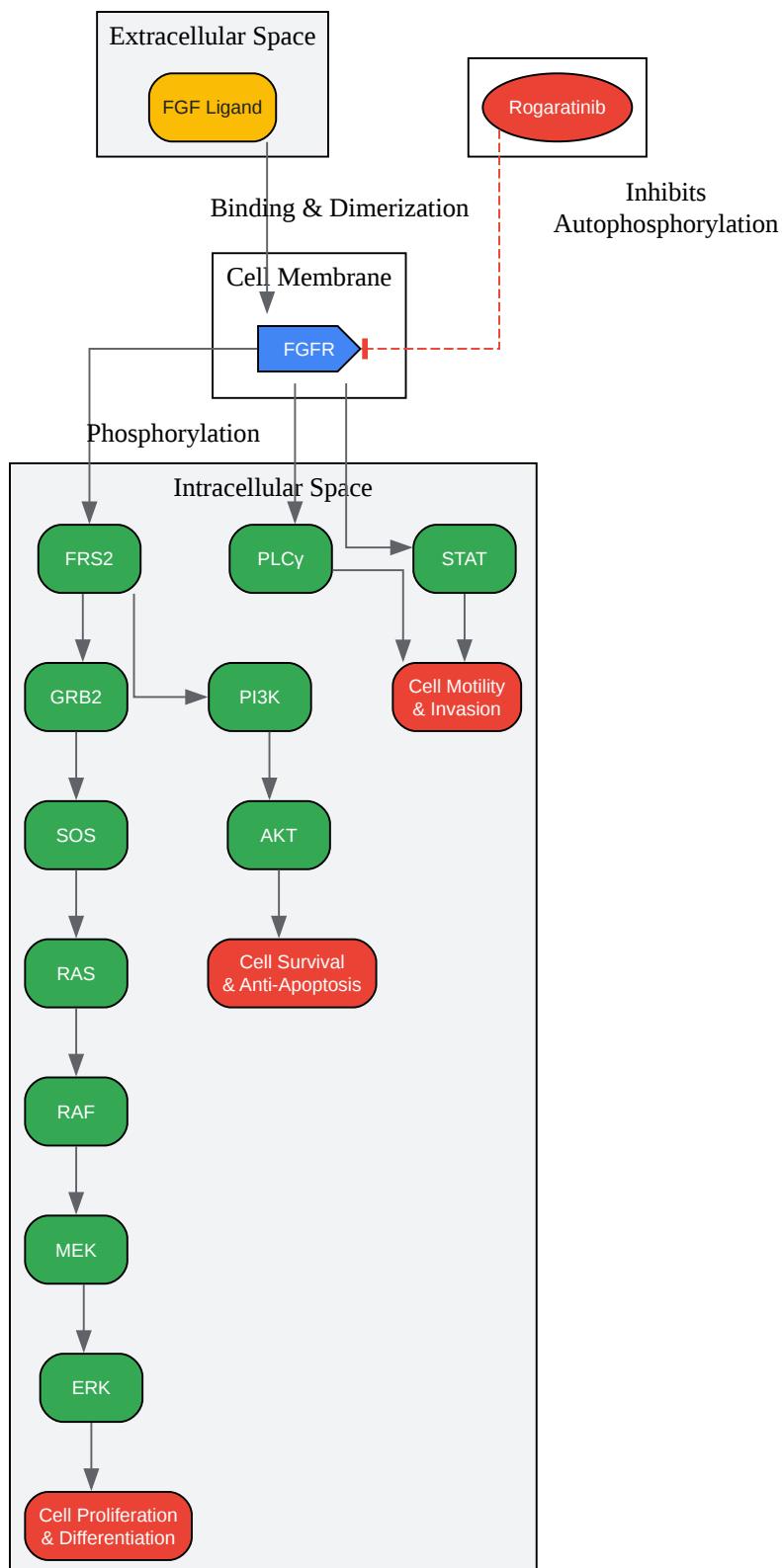
Mechanism of Action

Rogaratinib functions as a pan-FGFR inhibitor, effectively blocking the catalytic activity of all four FGFR family members.[3][6][7] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][16] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for tumor growth and survival, including:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1][6][16]
- PI3K-AKT-mTOR Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.[1][6][16]
- PLC_Y Pathway: Involved in cell motility and invasion.[1][16]
- JAK-STAT Pathway: Contributes to tumor invasion and metastasis.[1][16]

By inhibiting FGFR autophosphorylation, rogaratinib effectively abrogates the activation of these downstream pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in FGFR-dependent cancer models.[3][6][13]

Signaling Pathway Diagram



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Caption: FGFR Signaling Pathway and Mechanism of Rogaratinib Inhibition.

Preclinical Data

Biochemical Activity

Rogaratinib demonstrates high potency and selectivity for FGFRs in various biochemical assays.

Table 1: Biochemical Potency of Rogaratinib

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
FGFR1	Radiometric Kinase Assay	1.8	1.6	[6]
FGFR2	Radiometric Kinase Assay	<1	5.0	[6]
FGFR3	Radiometric Kinase Assay	9.2	7.8	[6]
FGFR4	Radiometric Kinase Assay	1.2	7.6	[6]
VEGFR2	Kinase Assay	>1000	-	[6]
VEGFR3	Kinase Assay	130	-	[6]
CSF1R	Kinase Assay	166	-	[6]
Tie2	Kinase Assay	1300	-	[6]

Cellular Activity

Rogaratinib effectively inhibits the proliferation of cancer cell lines characterized by FGFR overexpression or activating mutations.

Table 2: Anti-proliferative Activity of Rogaratinib in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)	Reference
NCI-H1581	Lung Cancer	FGFR1 amplification	36	[6]
DMS-114	Lung Cancer	FGFR1 amplification	244	[6]
MFM-223	Breast Cancer	FGFR2 amplification	130	[6]
NCI-H716	Colorectal Cancer	FGFR2 amplification	100	[6]
RT-112	Bladder Cancer	FGFR3 fusion	180	[6]
MDA-MB-453	Breast Cancer	FGFR4 overexpression	100	[6]

In Vivo Efficacy

Rogaratinib has demonstrated significant anti-tumor activity in various cell line-derived and patient-derived xenograft models with FGFR alterations.[3][6][13] Efficacy in these models strongly correlates with the level of FGFR mRNA expression.[3][13]

Clinical Data

Rogaratinib has been evaluated in several clinical trials, primarily in patients with advanced solid tumors harboring FGFR alterations.

Table 3: Summary of Key Clinical Trial Results for Rogaratinib

Trial Identifier	Phase	Cancer Type	Patient Selection	Key Findings	Reference
NCT01976741	I	Advanced Solid Tumors	FGFR1-3 mRNA overexpression	Recommend ed Phase 2 dose (RP2D) of 800 mg BID. Objective Response Rate (ORR) of 24% in urothelial carcinoma patients.	[10] [11] [12]
FORT-1 (NCT03410693)	II/III	Urothelial Carcinoma	FGFR1/3 mRNA overexpression	ORR of 20.7% with rogaratinib vs. 19.3% with chemotherapy. Exploratory analysis showed a higher ORR (52.4%) in patients with FGFR3 DNA alterations.	[10] [17]

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 of rogaratinib against FGFR kinases.

Materials:

- Recombinant FGFR kinase (with an epitope tag, e.g., GST or His)
- LanthaScreen™ Eu-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Rogaratinib serial dilutions
- 384-well microplate

Procedure:

- Prepare Reagents:
 - Prepare a 3X solution of rogaratinib serial dilutions in Kinase Buffer A.
 - Prepare a 3X kinase/antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody lot.
 - Prepare a 3X tracer solution in Kinase Buffer A at a concentration close to its K_d for the specific kinase.
- Assay Assembly:
 - Add 5 µL of the 3X rogaratinib dilutions to the wells of the 384-well plate.
 - Add 5 µL of the 3X kinase/antibody mixture to each well.
 - Add 5 µL of the 3X tracer solution to each well.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the rogaratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of rogaratinib on the viability of cancer cell lines by quantifying ATP, an indicator of metabolically active cells.[\[13\]](#)

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well opaque-walled microplate
- Rogaratinib serial dilutions
- CellTiter-Glo® Reagent

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight.
- Compound Treatment:

- Prepare serial dilutions of rogaratinib in culture medium.
- Add the desired concentrations of rogaratinib to the wells. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the rogaratinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR and ERK Phosphorylation

This protocol is used to assess the inhibitory effect of rogaratinib on the phosphorylation of FGFR and its downstream effector ERK.[\[6\]](#)

Materials:

- Cancer cell line of interest

- Rogaratinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with various concentrations of rogaratinib for a specified time.
 - Lyse the cells with lysis buffer and collect the protein lysates.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis:
 - Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of rogaratinib in a mouse xenograft model.

Materials:

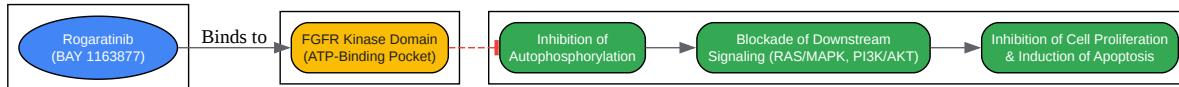
- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- Rogaratinib formulated for in vivo administration
- Vehicle control
- Calipers

Procedure:

- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells), often mixed with Matrigel, into the flank of each mouse.
- Tumor Growth and Randomization:
 - Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment groups (e.g., vehicle control and rogaratinib treatment group).
- Drug Administration:
 - Administer rogaratinib (e.g., by oral gavage) at the desired dose and schedule.
- Monitoring:
 - Measure the tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: Volume = (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
 - Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Data Analysis:
 - Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.

Visualizations

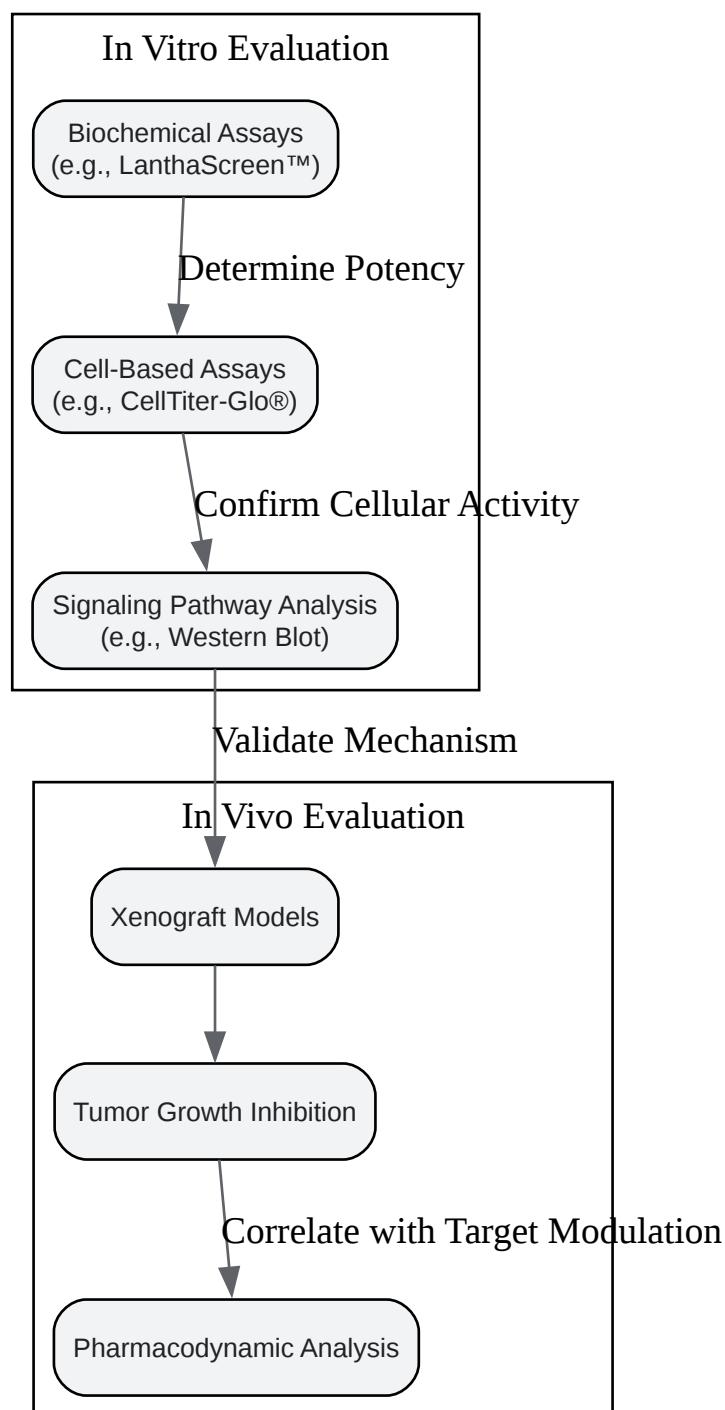
Mechanism of Action Diagram



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Caption: Rogaratinib's Mechanism of Action as an ATP-competitive FGFR inhibitor.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating a pan-FGFR inhibitor like rogaratinib.

Conclusion

Rogaratinib is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models and clinical trials. Its development highlights the importance of a biomarker-driven strategy in precision oncology. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of rogaratinib and other FGFR-targeted therapies. Continued research into mechanisms of resistance and combination strategies will be crucial for maximizing the clinical benefit of this class of inhibitors.

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- To cite this document: BenchChem. [Rogaratinib: A Pan-FGFR Inhibitor for Precision Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191585#rogaratinib-as-a-pan-fgfr-inhibitor\]](https://www.benchchem.com/product/b1191585#rogaratinib-as-a-pan-fgfr-inhibitor)

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